2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol
Description
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol is a chiral amino alcohol derivative featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an ethanolamine moiety (-NH₂-CH₂-CH₂-OH) at the 2-position. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C7H8F3NOS |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethanol |
InChI |
InChI=1S/C7H8F3NOS/c8-7(9,10)6-2-1-5(13-6)4(12)3-11/h1-2,4,12H,3,11H2 |
InChI Key |
UPUZUDWFHQWLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Cyanothioacetamide Derivatives
Approach:
This method involves the cyclization of cyanothioacetamide derivatives with aldehydes or ketones under basic conditions to form the thiophene ring, followed by functionalization to introduce amino and hydroxyl groups.
- Starting materials: Cyanothioacetamide derivatives and aldehydes (e.g., formaldehyde or other suitable aldehydes).
- Reaction conditions:
- Use of potassium hydroxide (KOH) as a catalyst in ethanol or aqueous media.
- Reaction temperature typically maintained at room temperature to reflux.
- Mechanism:
- Michael addition of cyanothioacetamide to aldehyde, followed by intramolecular cyclization to form the thiophene ring.
- Subsequent hydrolysis or reduction steps introduce the amino and hydroxyl functionalities.
- The reaction of cyanothioacetamide with aldehydes under basic conditions yields dihydrothiophene intermediates, which upon further treatment can give the target amino-ethanol derivatives.
Mannich-Type Reactions and Formaldehyde Functionalization
Approach:
The Mannich reaction provides a route to introduce amino groups at specific positions on the thiophene ring, followed by hydroxylation.
- Step 1: Formation of a thiophene intermediate via condensation of suitable precursors.
- Step 2: Mannich reaction with formaldehyde and amines under non-catalyzed or catalyzed conditions, typically in aqueous or alcoholic solvents.
- Step 3: Hydroxylation at the amino position using oxidizing agents or hydroxyl donors.
- The Mannich reaction under noncatalyzed conditions with formaldehyde and amines efficiently yields amino-alkylated thiophenes, which can be further oxidized to alcohols.
Multi-Step Synthesis Involving Halogenation and Nucleophilic Substitution
Approach:
This method involves halogenation of the thiophene ring followed by nucleophilic substitution to introduce amino and hydroxyl groups.
- Step 1: Electrophilic halogenation (e.g., iodination or bromination) of the thiophene core at the 2-position.
- Step 2: Nucleophilic substitution with ammonia or amines to introduce amino groups.
- Step 3: Hydroxylation using suitable reagents such as sodium borohydride or hydroxide ions.
- Halogenation followed by nucleophilic substitution has been used to synthesize amino-functionalized thiophenes with hydroxyl groups, with yields varying based on reaction conditions.
Specific Example: Synthesis of Related Trifluoromethyl-Substituted Thiophenes
- Starting from trifluoromethylated aromatic compounds, such as methyl 2-amino-5-(trifluoromethyl)benzoate, via multi-step transformations including nitration, reduction, and hydroxylation.
- Use of palladium-catalyzed cross-coupling reactions for introducing trifluoromethyl groups.
- Hydrolysis and reduction steps to convert esters to amino alcohols.
- These methods have been successfully employed to synthesize trifluoromethyl-substituted amino alcohols, which are structurally analogous to the target compound.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of Cyanothioacetamide Derivatives | Cyanothioacetamide, aldehydes | KOH, ethanol | Room temp to reflux | 50-70 | Efficient for thiophene core formation |
| Mannich Reaction | Thiophene intermediates, formaldehyde, amines | Acid/base catalysts | Aqueous/alcoholic | 40-65 | Allows amino group introduction |
| Halogenation & Nucleophilic Substitution | Thiophene, halogens | NH3, hydroxide | Reflux | 30-55 | Versatile for amino/hydroxyl groups |
| Cross-Coupling & Hydroxylation | Aromatic precursors | Pd catalyst, hydroxylating agents | Mild to moderate | 45-75 | Suitable for trifluoromethyl derivatives |
The synthesis of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol can be achieved through multiple pathways, primarily involving the formation of the thiophene ring via cyclization of cyanothioacetamide derivatives or through halogenation followed by nucleophilic substitution. Mannich-type reactions offer an alternative route for amino group incorporation, while multi-step transformations from trifluoromethylated aromatic compounds facilitate the introduction of the trifluoromethyl group and subsequent functionalization.
These methods are supported by recent research findings, demonstrating their viability and efficiency, with yields generally ranging from 30% to 75% depending on the specific conditions and reagents employed. The choice of method depends on the availability of starting materials, desired functionalization, and specific yield or purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Physicochemical Properties
- Aromatic System : Thiophene-based analogs (e.g., target compound) exhibit greater electron density compared to phenyl derivatives (e.g., 2-(4-CF₃-phenyl)ethan-1-ol), enhancing reactivity in electrophilic substitutions .
- Trifluoromethyl Effects : The -CF₃ group in all analogs reduces electron density, improving resistance to oxidative degradation .
- Solubility: Amino alcohol derivatives (e.g., target compound) show moderate aqueous solubility due to hydrogen bonding, whereas hydrochloride salts (e.g., –9) are more water-soluble .
Biological Activity
2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol, a compound characterized by its unique molecular structure, has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its bioactivity. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 201.6 g/mol. The trifluoromethyl group is known to influence the compound's interaction with biological targets, potentially enhancing its efficacy compared to non-fluorinated analogs.
Antimicrobial Activity
Research on similar thiophene amines indicates potential antimicrobial activity. For instance, compounds with structural similarities have shown varying degrees of effectiveness against bacteria such as Pseudomonas aeruginosa and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often range from 100 µg/mL to lower values depending on structural modifications .
| Compound | Target Organism | MIC (µg/mL) | Comparison |
|---|---|---|---|
| Compound 5 | Pseudomonas aeruginosa | 100 | Inferior to chloramphenicol (50) |
| Compound 7 | Candida albicans | 200 | Inferior to nystatin (100) |
These findings suggest that modifications in the structure can significantly influence antimicrobial efficacy.
Antitumor Activity
In studies involving related compounds, significant anti-tumor activities have been observed against various cancer cell lines, particularly lung cancer (A549) and cervical cancer (HeLa). For example, certain derivatives demonstrated inhibition of key signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell proliferation . Although direct studies on this compound are lacking, the structural similarities imply potential antitumor effects.
Case Studies and Research Findings
Recent investigations into related compounds have provided insights into the biological activity attributed to thiophene derivatives:
- Antimicrobial Efficacy : A study highlighted that electron-donating groups in thiophene derivatives enhance antibacterial activity against E. coli and S. aureus . This suggests that further exploration into the substitution patterns on this compound could yield promising results.
- Molecular Docking Studies : Computational studies have indicated that modifications like trifluoromethyl groups can improve binding interactions with biological targets. This has been observed in various studies where such modifications led to enhanced activity against specific enzymes and receptors involved in disease propagation .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination starting from 5-(trifluoromethyl)thiophene derivatives. For example, a two-step process may include:
Thiophene functionalization : Introducing an ethanolic amine group via catalytic hydrogenation or Grignard reactions.
Amino group protection : Use of Boc or Fmoc groups to prevent side reactions, followed by deprotection .
- Key parameters : Temperature (e.g., 0–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yields, which range from 40–75% after optimization .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement . Complementary methods include:
- Spectroscopy : H/C NMR to confirm functional groups (e.g., NH at δ 2.5–3.5 ppm, CF at δ 110–120 ppm in F NMR).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 266.08) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Findings : The compound is stable at neutral pH and room temperature but degrades under acidic (pH < 3) or basic (pH > 10) conditions, forming trifluoromethylthiophene byproducts. Thermal stability tests (TGA/DSC) show decomposition above 150°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Approach : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates interactions with receptors (e.g., GPCRs).
- Case study : Docking studies suggest hydrogen bonding between the amino group and Asp113 residue in a hypothetical enzyme, with a predicted binding energy of −8.2 kcal/mol .
Q. What methodologies resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?
- Strategies :
- Orthogonal assays : Compare results from fluorescence polarization vs. SPR for binding affinity.
- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR).
- Batch analysis : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors .
Q. How is enantiomeric purity achieved and validated for chiral derivatives?
- Resolution methods :
- Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Q. What experimental designs address regioselectivity challenges in electrophilic substitutions on the thiophene ring?
- Guided synthesis :
- Directing groups : Introduce temporary substituents (e.g., –NO) to steer electrophiles to the 3-position of thiophene.
- Computational prediction : Fukui indices identify electron-rich sites prone to substitution .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
